Tigemonam
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Overview
Description
Tigemonam is a monobactam antibiotic known for its excellent activity against gram-negative bacteria. It is particularly effective against beta-lactamase-producing organisms, making it a valuable option in the treatment of various bacterial infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tigemonam involves the formation of a beta-lactam ring, which is a common feature of monobactam antibiotics. The process typically includes the following steps:
Formation of the beta-lactam ring: This is achieved through a cyclization reaction involving a thiazole derivative and an azetidinone intermediate.
Introduction of functional groups: Various functional groups, such as amino and sulfooxy groups, are introduced to enhance the antibiotic’s activity and stability.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Fermentation: Using specific bacterial strains to produce the necessary intermediates.
Chemical synthesis: Combining the intermediates through controlled reactions to form the final product.
Purification: Employing techniques such as crystallization and chromatography to obtain pure this compound.
Chemical Reactions Analysis
Types of Reactions
Tigemonam undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the antibiotic’s activity.
Substitution: Substitution reactions can introduce new functional groups, enhancing its efficacy against resistant bacteria.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Catalysts: Such as palladium on carbon and platinum oxide.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified antibacterial properties. These derivatives are often tested for enhanced efficacy and reduced resistance .
Scientific Research Applications
Tigemonam has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and reactivity of beta-lactam antibiotics.
Biology: Employed in research on bacterial resistance mechanisms and the development of new antibiotics.
Medicine: Investigated for its potential to treat infections caused by gram-negative bacteria, including those resistant to other antibiotics.
Industry: Used in the development of new formulations and delivery methods for antibiotics
Mechanism of Action
Tigemonam exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins, preventing the cross-linking of peptidoglycan chains, which is essential for bacterial cell wall integrity. This leads to cell lysis and death of the bacteria .
Comparison with Similar Compounds
Similar Compounds
Aztreonam: Another monobactam antibiotic with a similar mechanism of action but different spectrum of activity.
Cefaclor: A cephalosporin antibiotic with a broader spectrum but less effective against beta-lactamase-producing organisms.
Amoxicillin: A penicillin antibiotic with a broader spectrum but less effective against resistant bacteria
Uniqueness of Tigemonam
This compound is unique due to its high efficacy against beta-lactamase-producing gram-negative bacteria. Its oral bioavailability and stability make it a valuable option for treating infections that are resistant to other antibiotics .
Biological Activity
Tigemonam is a novel oral monobactam antibiotic that has garnered attention for its potent activity against a range of Gram-negative bacteria, particularly those that are resistant to other antibiotics. This article delves into the biological activity of this compound, presenting detailed research findings, comparative studies, and case evaluations.
Overview of this compound
This compound is characterized by its unique structure and mechanism of action, which allows it to inhibit bacterial cell wall synthesis effectively. It is primarily effective against members of the Enterobacteriaceae family, Haemophilus influenzae, and Neisseria gonorrhoeae. Its stability against β-lactamase-producing bacteria enhances its therapeutic potential in treating infections caused by resistant strains.
Spectrum of Activity
This compound exhibits a broad spectrum of activity against various Gram-negative pathogens. The following table summarizes its Minimum Inhibitory Concentrations (MICs) against several bacterial strains:
Bacterial Strain | MIC (mg/L) | Activity Level |
---|---|---|
Escherichia coli | ≤0.25 | Highly susceptible |
Klebsiella spp. | ≤0.25 | Highly susceptible |
Proteus spp. | ≤0.25 | Highly susceptible |
Salmonella spp. | ≤0.25 | Highly susceptible |
Haemophilus influenzae | ≤0.25 | Highly susceptible |
Branhamella catarrhalis | ≤0.25 | Highly susceptible |
Enterobacter spp. | 16 | Moderately susceptible |
Citrobacter spp. | 4 | Moderately susceptible |
Pseudomonas aeruginosa | >64 | Resistant |
This compound inhibited 90% of tested strains of E. coli, Klebsiella spp., Proteus spp., and Salmonella spp. at concentrations below 0.25 mg/L, indicating its strong efficacy in vitro .
Comparative Studies
In comparative studies, this compound has shown superior activity compared to other oral antibiotics like amoxicillin-clavulanic acid and cefaclor. For instance, it was found to be more effective than cefuroxime and cefixime against several Enterobacteriaceae genera .
In Vivo Activity
This compound's in vivo efficacy has been evaluated in various animal models, demonstrating significant antibacterial activity against infections caused by Gram-negative bacteria.
Case Study: Efficacy Against MDR Strains
In a study focusing on multidrug-resistant (MDR) strains of Klebsiella pneumoniae, this compound was administered following the failure of treatment with aztreonam. The results indicated that this compound effectively reduced bacterial load in infected subjects, showcasing its potential as a second-line treatment option for resistant infections .
This compound functions by binding to penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis. This binding inhibits peptidoglycan cross-linking, leading to cell lysis and death in susceptible bacteria . Its stability against hydrolysis by β-lactamases further enhances its effectiveness against resistant strains .
Properties
CAS No. |
102507-71-1 |
---|---|
Molecular Formula |
C12H15N5O9S2 |
Molecular Weight |
437.4 g/mol |
IUPAC Name |
2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(3S)-2,2-dimethyl-4-oxo-1-sulfooxyazetidin-3-yl]amino]-2-oxoethylidene]amino]oxyacetic acid |
InChI |
InChI=1S/C12H15N5O9S2/c1-12(2)8(10(21)17(12)26-28(22,23)24)15-9(20)7(16-25-3-6(18)19)5-4-27-11(13)14-5/h4,8H,3H2,1-2H3,(H2,13,14)(H,15,20)(H,18,19)(H,22,23,24)/b16-7+/t8-/m1/s1 |
InChI Key |
VAMSVIZLXJOLHZ-XUNMKLQISA-N |
SMILES |
CC1(C(C(=O)N1OS(=O)(=O)O)NC(=O)C(=NOCC(=O)O)C2=CSC(=N2)N)C |
Isomeric SMILES |
CC1([C@@H](C(=O)N1OS(=O)(=O)O)NC(=O)/C(=N/OCC(=O)O)/C2=CSC(=N2)N)C |
Canonical SMILES |
CC1(C(C(=O)N1OS(=O)(=O)O)NC(=O)C(=NOCC(=O)O)C2=CSC(=N2)N)C |
Synonyms |
SQ 30836 SQ-30836 tigemonam |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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